Lidocaine methiodide

Overview

Description

Lidocaine, also known as Xylocaine, is a local anesthetic used in a wide variety of superficial and invasive procedures . It prevents pain by blocking the signals at the nerve endings in the skin . Lidocaine Hydrochloride and Epinephrine, USP is a sterile isotonic solution containing a local anesthetic agent, Lidocaine Hydrochloride, and a vasoconstrictor, Epinephrine (as bitartrate) and are administered parenterally by injection .

Synthesis Analysis

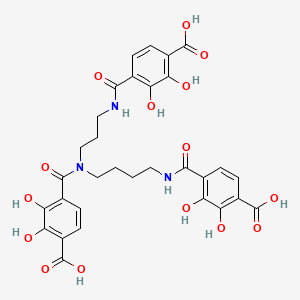

Lidocaine is a member of the Caine family of pharmaceutical local anesthetics . The synthesis of Lidocaine may be envisioned as outlined in the retrosynthesis in Figure 2 below. The indicated carbon-nitrogen bond (a wavy line through the bond) in Lidocaine can be formed via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 .

Molecular Structure Analysis

The chemical structure of Lidocaine as well as three other members of this important family of numbing agents . Lidocaine-based ionic liquids, with ibuprofen and salicylate as counterion, were prepared first .

Chemical Reactions Analysis

Lidocaine methiodide (Methyllidocaine iodide) is a potent antiarrythmic agent . Lidocaine methiodide can be used for the research of ventricular arrhythmias produced by coronary occlusion .

Physical And Chemical Properties Analysis

The purpose of this paper was to examine the density, viscosity and electrical conductivity at different temperatures, as well as the thermal stability and structural properties of previously reported ionic liquids based on active pharmaceutical ingredients .

Scientific Research Applications

Anti-Arrhythmic Agent

Lidocaine methiodide serves as a potent anti-arrhythmic agent. It is used in research for the treatment of ventricular arrhythmias, particularly those produced by coronary occlusion .

Anti-Inflammatory Effects

Research has indicated that lidocaine can inhibit inflammatory responses. Studies involving Lidocaine methiodide may focus on its potential anti-inflammatory applications .

Anti-Tumor Effects

Lidocaine has shown potential anti-tumor effects on various cancer cell lines. Lidocaine methiodide may be used in oncological research to explore these effects further .

Drug Sensitivity Enhancement

There is evidence that lidocaine enhances the sensitivity of cancer cells to anti-cancer drugs. This property may be investigated using Lidocaine methiodide in pharmacological research .

Drug Delivery Systems

Lidocaine-based ionic liquids, which include Lidocaine methiodide, are being studied for their innovative applications in drug delivery systems, such as improving drug solubility and formulating active pharmaceutical ingredients .

Mechanism of Action

Target of Action

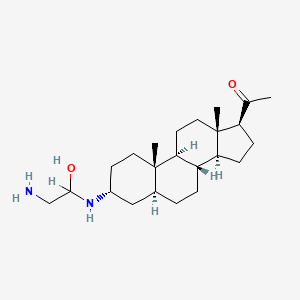

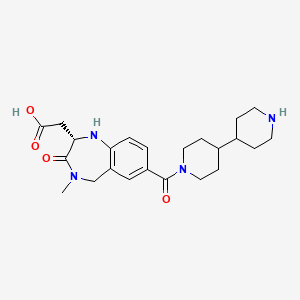

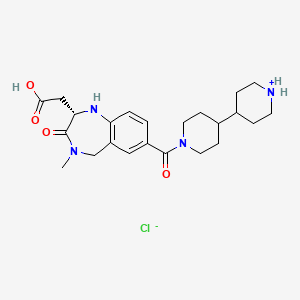

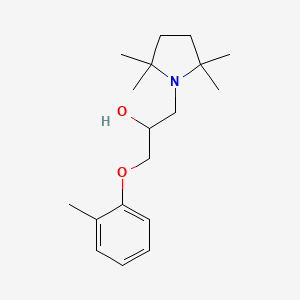

Lidocaine methiodide, also known as [2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide, primarily targets the sodium ion channels in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of impulses, which are fundamental to the functioning of the nervous system .

Mode of Action

Lidocaine methiodide exerts its anesthetic effect by inhibiting the sodium ion channels . By blocking these channels, it prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . This blockage results in a numbing effect on the tissues where the medication is applied .

Biochemical Pathways

Lidocaine methiodide is metabolized in the liver by the P450 3A4 isoenzyme , a member of the subfamily of P450 isoenzymes . This isoenzyme is responsible for the metabolism of more drugs than any other hepatic enzyme . Lidocaine methiodide can also suppress cancer cell growth via multiple mechanisms, such as regulating epigenetic changes and promoting pro-apoptosis pathways .

Pharmacokinetics

The pharmacokinetics of lidocaine methiodide involves a complex interplay of absorption, distribution, metabolism, and excretion (ADME) properties . Lidocaine is primarily metabolized by the liver and excreted via urine . Factors such as heart failure status, alpha-1-acid glycoprotein, duration of lidocaine infusion, and body weight have been identified as covariates of lidocaine pharmacokinetics .

Result of Action

The primary result of lidocaine methiodide’s action is the numbing of tissue sensations in the area where it is applied . This makes it a valuable agent for facilitating local anesthesia for a wide variety of surgical procedures . In addition, lidocaine methiodide has been found to show potential in cancer treatment, including the suppression of cancer cell growth .

Action Environment

The action, efficacy, and stability of lidocaine methiodide can be influenced by various environmental factors. For instance, pharmaceutical products that are metabolized by the cytochrome P450 system can increase the toxicity associated with lidocaine . Similarly, when general anesthesia or intravenous sedation is used, the amount of lidocaine that is infused may need to be reduced because of the potential for drug interactions .

Safety and Hazards

Future Directions

There is now convincing preclinical and clinical evidence that i.v. lidocaine has anti-hyperalgesic effects . Numerous studies in healthy volunteers have shown that lidocaine infusion reverses hyperalgesia . Therefore, it may prove to be useful in the improvement of postoperative pain and recovery outcomes .

properties

IUPAC Name |

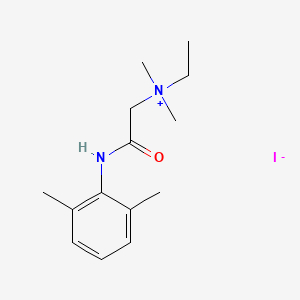

[2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.HI/c1-6-16(4,5)10-13(17)15-14-11(2)8-7-9-12(14)3;/h7-9H,6,10H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFQPPTRWTILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CC(=O)NC1=C(C=CC=C1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29199-61-9 (Parent) | |

| Record name | Lidocaine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40163300 | |

| Record name | Lidocaine methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1462-71-1 | |

| Record name | Lidocaine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidocaine methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.